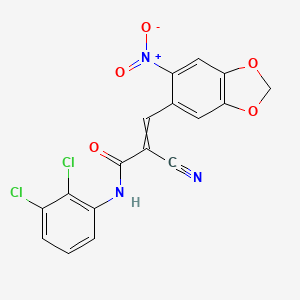

2-cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2N3O5/c18-11-2-1-3-12(16(11)19)21-17(23)10(7-20)4-9-5-14-15(27-8-26-14)6-13(9)22(24)25/h1-6H,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFVCLAEJOBDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which features a cyano group, dichlorophenyl moiety, and a nitro-substituted benzodioxole. The molecular formula is C16H12Cl2N2O4, with a molecular weight of approximately 367.19 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl2N2O4 |

| Molecular Weight | 367.19 g/mol |

| LogP | 3.5717 |

| Polar Surface Area | 58.923 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

- Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives targeting the aryl hydrocarbon receptor (AhR) have shown selective growth inhibition in breast cancer cells .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, potentially disrupting processes such as apoptosis and cell proliferation.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

- Growth Inhibition Assays : A series of experiments measured the growth inhibition (GI50) against different cancer cell lines. The results are summarized in the table below:

| Compound | GI50 (µM) | log 1/GI50 |

|---|---|---|

| 2-cyano-N-(2,3-dichlorophenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide | TBD | TBD |

| Related Compound A | 17 | -1.23 |

| Related Compound B | 15 | -1.18 |

Note: TBD indicates that specific values for the compound are yet to be determined.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential role in cancer therapy .

- Inflammatory Response Modulation : Compounds structurally related to this entity have been explored for their ability to modulate inflammatory responses, indicating a broader pharmacological potential beyond oncology .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related analogs:

*Estimated based on substituent contributions.

Key Observations:

- Electron-Withdrawing Effects: The target compound’s nitro, cyano, and dichlorophenyl groups create a pronounced electron-deficient aromatic system compared to the phenyl-substituted analog in , which has a higher HOMO-LUMO gap (4.5 eV) .

- Solubility: The dimethylaminomethyl group in the benzodioxin derivative () enhances water solubility, whereas the target compound’s hydrophobicity may limit bioavailability .

- Bioactivity Potential: The enamide linkage in the target compound and ’s analog suggests hydrogen-bonding capabilities, a feature absent in the aniline derivative () .

Electronic and Physicochemical Properties

Hyperpolarizability and Reactivity:

- The target compound’s nitro and cyano groups likely lower its LUMO energy compared to the benzodioxol-enamide in , which exhibits a first-order hyperpolarizability (β₀) of 3.12 × 10⁻³⁰ esu .

Thermodynamic Stability:

- ’s compound shows increasing heat capacity (C) and entropy (S) with temperature, a trend expected to be more pronounced in the target compound due to its larger substituent library .

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can structural purity be verified?

Answer:

Synthesis involves multi-step reactions, typically starting with substituted nitrobenzene derivatives and proceeding through substitution, reduction, and condensation steps. Critical parameters include:

- Alkaline conditions for nitro group substitution (e.g., using 2-pyridinemethanol as a nucleophile) .

- Acidic reduction with iron powder to convert nitro to amine intermediates .

- Condensation agents (e.g., DCC or EDC) for amide bond formation between cyanoacetate and aromatic amines .

Structural verification requires: - NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyano group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects in the enamide and benzodioxol groups .

Basic: How does the nitro group on the benzodioxol ring influence the compound’s reactivity?

Answer:

The 6-nitro-2H-1,3-benzodioxol-5-yl group acts as a strong electron-withdrawing moiety, enhancing:

- Electrophilicity of the α,β-unsaturated enamide system, facilitating nucleophilic attacks (e.g., thiol additions or Michael acceptors) .

- Photostability due to resonance stabilization, critical for applications in light-exposed assays .

- Oxidative resistance , as nitro groups stabilize adjacent radicals, reducing degradation during storage .

Advanced: How can experimental design be optimized to resolve contradictions in biological activity data?

Answer: Contradictions often arise from assay variability or impurity profiles . Mitigation strategies include:

- Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature) and identify confounding factors .

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results .

- HPLC-PDA/MS purity checks to rule out degradation products or stereoisomers influencing activity .

Advanced: What methodologies are recommended for studying receptor-ligand interactions with this compound?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to targets like kinase domains or GPCRs .

- Molecular Dynamics (MD) Simulations : Model interactions with chlorophenyl and benzodioxol groups in receptor pockets (e.g., using AMBER or GROMACS) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Advanced: How can structural modifications resolve stability-activity trade-offs in derivative compounds?

Answer:

- SAR Studies : Replace the 2,3-dichlorophenyl group with fluorinated or methylated analogs to balance lipophilicity and metabolic stability .

- Prodrug Strategies : Mask the cyano group as a hydrolyzable ester to improve solubility without compromising activity .

- Co-crystallization : Identify key hydrogen bonds or π-π interactions in the binding pocket to guide rational modifications .

Advanced: What analytical techniques are critical for identifying degradation pathways under stress conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base).

- LC-MS/MS : Track degradation products (e.g., nitro reduction to amine or benzodioxol ring cleavage) .

- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

Advanced: How does this compound compare structurally and functionally to analogs with substituted benzothiazole or thiadiazole moieties?

Answer:

| Feature | Target Compound | Benzothiazole Analogs | Thiadiazole Analogs |

|---|---|---|---|

| Electron Density | High (nitro + dichlorophenyl) | Moderate (sulfone groups) | Variable (sulfonamide substituents) |

| Bioactivity | Anticancer/anti-inflammatory | Antimicrobial | Kinase inhibition |

| Metabolic Stability | Moderate (cyano hydrolysis) | High (sulfone resistance) | Low (thiadiazole ring cleavage) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.